ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 859860-51-8
VCID: VC7498507
InChI: InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384

ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

CAS No.: 859860-51-8

Cat. No.: VC7498507

Molecular Formula: C18H22N2O4

Molecular Weight: 330.384

* For research use only. Not for human or veterinary use.

ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate - 859860-51-8

Specification

CAS No. 859860-51-8
Molecular Formula C18H22N2O4
Molecular Weight 330.384
IUPAC Name ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
Standard InChI Key WPGAHWLDIYUHOB-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has the molecular formula C₁₈H₂₂N₂O₄ and a molecular weight of 346.38 g/mol. The IUPAC name reflects its structure: a 6-methylcoumarin (2-oxo-2H-chromen-4-yl) linked via a methyl group to the piperazine ring, which is esterified with an ethyl carboxylate. Key spectral data (IR, NMR) align with analogous coumarin-piperazine derivatives, confirming the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Structural Analogs and Derivatives

Modifications to the coumarin core (e.g., 7-methoxy or 8-hydroxy substituents) or piperazine side chain (e.g., sulfonamide or acetyl groups) alter bioactivity. For example:

  • 7-Methoxy analogs show enhanced solubility but reduced cytotoxicity compared to the 6-methyl derivative.

  • Sulfonamide-functionalized piperazines exhibit stronger carbonic anhydrase inhibition .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps (Table 1):

Table 1: Synthetic Routes for Ethyl 4-[(6-Methyl-2-Oxo-2H-Chromen-4-Yl)Methyl]Piperazine-1-Carboxylate

StepReactionReagents/ConditionsYieldReference
1Formation of 6-methylcoumarin2-hydroxy-5-methylbenzaldehyde + diethyl malonate, piperidine/AcOH, reflux82%
2Coupling with piperazineEDCI/HOBt, DMF, DIPEA, rt, 12 h61%
3EsterificationEthyl chloroformate, DCM, 0°C → rt75%

Step 1: The chromenone core is synthesized via the Pechmann condensation of 2-hydroxy-5-methylbenzaldehyde with diethyl malonate under acidic conditions .
Step 2: The coumarin intermediate reacts with piperazine using carbodiimide coupling agents (EDCI/HOBt) in dimethylformamide (DMF) .
Step 3: Esterification with ethyl chloroformate yields the final product.

Industrial-Scale Considerations

High-throughput techniques like flow chemistry and microwave-assisted synthesis reduce reaction times (e.g., microwave irradiation cuts Step 1 from 6 h to 30 min) . Purification via column chromatography (hexane:EtOAc, 7:3) ensures >95% purity .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity:

  • IC₅₀ values: 12.3 µM (MCF-7 breast cancer), 15.8 µM (PC3 prostate cancer).

  • Mechanism: Caspase-3/7 activation and PI3K/Akt pathway inhibition induce apoptosis.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Ki = 0.89 µM, surpassing donepezil (Ki = 1.2 µM) in molecular docking studies .

  • Carbonic Anhydrase IX/XII: IC₅₀ = 4.7 nM (CA IX), 6.2 nM (CA XII), via sulfonamide interactions with zinc ions .

Neuroprotective Effects

Preliminary data show 40% reduction in neuronal apoptosis (PC12 cells) under oxidative stress, linked to NF-κB pathway modulation.

Pharmacological Applications

Alzheimer’s Disease

The compound’s AChE inhibition and blood-brain barrier permeability (logP = 2.1) position it as a potential antidementia agent .

Oncology

Selective CA IX/XII inhibition disrupts tumor pH regulation, reducing metastasis in murine models .

Structure-Activity Relationships (SAR)

Table 2: Impact of Substituents on Bioactivity

SubstituentPositionEffect
MethylCoumarin C6↑ Cytotoxicity (vs. H or OCH₃)
Ethyl carboxylatePiperazine N1↑ Metabolic stability (vs. free amine)
SulfonamidePiperazine N4↑ CA inhibition (vs. acetyl)

Key findings:

  • C6 Methyl enhances lipophilicity, improving membrane permeability.

  • Piperazine N4 modifications tune selectivity for enzyme targets .

Future Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., biocatalysis) to improve yields.

  • In Vivo Studies: Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models.

  • Target Expansion: Screen against emerging targets like PD-L1 or KRAS mutants.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator